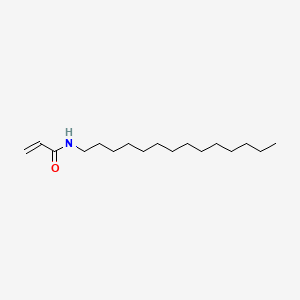N-Tetradecylacrylamide
CAS No.: 40952-11-2
Cat. No.: VC7973680
Molecular Formula: C17H33NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40952-11-2 |
|---|---|
| Molecular Formula | C17H33NO |
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | N-tetradecylprop-2-enamide |
| Standard InChI | InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19) |
| Standard InChI Key | DBLNSVZHOZOZQX-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCNC(=O)C=C |
| Canonical SMILES | CCCCCCCCCCCCCCNC(=O)C=C |
Introduction
Chemical Identity and Physicochemical Properties
N-Tetradecylacrylamide is classified as a long-chain alkyl acrylamide, structurally characterized by a 14-carbon alkyl chain () bonded to the nitrogen of an acrylamide group. Key properties include:
The compound’s amphiphilic structure facilitates its use in surfactant formulations and polymer matrices, where balanced hydrophobicity and reactivity are critical .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
N-Tetradecylacrylamide is synthesized via the reaction of tetradecylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions . The reaction proceeds as follows:
Key steps include:
-
Purification: Recrystallization or column chromatography to isolate the product .
-
Yield Optimization: Industrial methods employ automated systems and advanced chromatography to achieve >90% purity .
Industrial Scalability
Large-scale production utilizes continuous-flow reactors with real-time monitoring to enhance efficiency. For example, U.S. Patent 4,395,524 describes copolymerization techniques involving N-alkylacrylamides, highlighting the use of tert-butanol/water mixtures to control reaction exothermicity .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Newcrom R1 column (3 µm particles) effectively separates N-Tetradecylacrylamide using a mobile phase of acetonitrile/water/phosphoric acid (85:15:0.1 v/v) . Key parameters:
| Parameter | Value | Reference |
|---|---|---|
| Retention Time | 8.2 min (isocratic elution) | |
| Detection | UV absorbance at 210 nm | |
| Mass Spec Compatibility | Phosphoric acid replaced with formic acid |
This method is scalable for preparative isolation and pharmacokinetic studies .
Chemical Reactivity and Industrial Applications
Polymer Chemistry
N-Tetradecylacrylamide serves as a monomer in copolymer synthesis, enhancing material properties:
-
Thickeners: Copolymers with acrylamide (e.g., 90:10 molar ratio) improve viscosity in aqueous systems, as demonstrated in latex paint formulations .
-
Thermal Stability: Poly(N-tetradecylacrylamide) exhibits a glass transition temperature () >120°C, suitable for high-temperature coatings .
Surfactants and Emulsifiers
The compound’s amphiphilic nature enables its use in oil-in-water emulsions. For instance, copolymers with methacrylate derivatives reduce the cold filter-plug point (CFPP) of diesel by 28°C at 2000 ppm dosage, enhancing fuel flow in low-temperature environments .
Comparative Analysis with Analogous Compounds
| Compound | Chain Length | Hydrophobicity | Key Application | Reference |
|---|---|---|---|---|
| N-Octylacrylamide | C8 | Moderate | Adhesives | |
| N-Hexadecylacrylamide | C16 | High | Biomedical hydrogels | |
| N-Tetradecylacrylamide | C14 | Balanced | Surfactants, polymers |
The C14 chain optimizes hydrophobicity without compromising solubility in organic solvents, distinguishing it from shorter- or longer-chain analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume